molecular formula C12H11NO B1595120 Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- CAS No. 37496-06-3

Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-

Cat. No. B1595120
CAS RN: 37496-06-3
M. Wt: 185.22 g/mol
InChI Key: YLDDGZQCRPTKIH-UHFFFAOYSA-N
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Description

“Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-” is a chemical compound with the molecular formula C12H11NO . It is also known by other names such as “(1-methyl-1H-pyrrol-2-yl) (phenyl)methanone” and “(1-methylpyrrol-2-yl)-phenylmethanone” among others .


Molecular Structure Analysis

The molecular structure of “Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-” can be represented by the InChI string: InChI=1S/C12H11NO/c1-13-9-5-8-11(13)12(14)10-6-3-2-4-7-10/h2-9H,1H3 . The Canonical SMILES representation is CN1C=CC=C1C(=O)C2=CC=CC=C2 .


Physical And Chemical Properties Analysis

“Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-” has a molecular weight of 185.22 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . Its exact mass and monoisotopic mass are both 185.084063974 g/mol . Its topological polar surface area is 22 Ų . It has 14 heavy atoms .

Scientific Research Applications

Synthesis and Structural Characterization

Methanone derivatives, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, are synthesized through multi-step reactions. These compounds serve as boric acid ester intermediates with benzene rings. Their structures are confirmed through FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Density Functional Theory (DFT) calculations provide insights into their molecular structures, electrostatic potential, and physicochemical properties (Huang et al., 2021).

Antimicrobial Activities

Novel derivatives, like (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, have been synthesized and evaluated for in vitro antimicrobial activities. These compounds demonstrate good antibacterial and antifungal effects, with their activity attributed to the presence of a heterocyclic ring. The introduction of a methoxy group in the structure further enhances the antimicrobial properties (Hublikar et al., 2019).

Material Science Applications

In material science, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) is explored for its potential in inducing cell cycle arrest and triggering apoptosis in cancer cells. It inhibits tubulin polymerization, showcasing promising therapeutic potential against cancer. This compound belongs to the phenstatin family, known for its cytotoxic properties, which underlines the importance of methanone derivatives in developing anticancer agents (Magalhães et al., 2013).

Corrosion Inhibition

Pyrazole derivatives of methanone, such as methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate and 5-(4-methoxyphenyl)-3-(4-methylphenyl)4,5-dihydro-1H-pyrazol-1-yl-(pyridin-4-yl)methanone, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies highlight their efficiency in protecting against corrosion, providing a basis for developing new materials with enhanced durability (Yadav et al., 2015).

properties

IUPAC Name

(1-methylpyrrol-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-13-9-5-8-11(13)12(14)10-6-3-2-4-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDDGZQCRPTKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190943
Record name Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-

CAS RN

37496-06-3
Record name Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037496063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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